molecular formula C20H17N5O3 B2366151 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899966-58-6

4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2366151
CAS No.: 899966-58-6
M. Wt: 375.388
InChI Key: QYBOWQFEPNYRDM-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 4-methoxybenzamide group at the N-position of the pyrimidinone ring and a p-tolyl substituent at the 1-position of the pyrazole moiety. The structural features of this compound, including the electron-donating methoxy group and the hydrophobic p-tolyl substituent, are critical for its interaction with biological targets .

Properties

IUPAC Name

4-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-13-3-7-15(8-4-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBOWQFEPNYRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrazole Precursors

The core structure is typically synthesized via cyclization of 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate derivatives with nitriles under acidic conditions. For example:

Procedure :

  • Starting Material : 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate (1 equiv).
  • Reagent : Aliphatic/aromatic nitriles (1.5 equiv), dry HCl gas in dioxane.
  • Conditions : Reflux at 80°C for 6–8 hours under conventional heating or microwave irradiation (100 W, 120°C, 20 minutes).
  • Workup : Quench with ice-water, basify with 5% NaOH, and recrystallize from ethanol.

Yield : 70–85% under microwave conditions vs. 50–60% conventionally.

Parameter Conventional Method Microwave Method
Time (h) 6–8 0.3–0.5
Yield (%) 50–60 70–85
Purity (HPLC) >90% >95%

Functionalization at the 1-Position

The p-tolyl group is introduced early via Ullmann coupling or nucleophilic aromatic substitution during pyrazole synthesis. For instance:

Ullmann Coupling Protocol :

  • Reactants : 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equiv), p-iodotoluene (1.2 equiv).
  • Catalyst : CuI (10 mol%), neocuproine (20 mol%).
  • Solvent : DMF, 120°C, 24 hours.
  • Yield : 65–75%.

Amide Coupling at the 5-Position

Activation of 4-Methoxybenzoic Acid

The benzamide moiety is introduced via coupling the 5-amino group of the core with 4-methoxybenzoic acid. Common activation methods include:

Method A (Acid Chloride) :

  • Reagents : 4-Methoxybenzoyl chloride (1.2 equiv), pyridine (2 equiv).
  • Conditions : Dichloromethane, 0°C → RT, 12 hours.
  • Yield : 60–70%.

Method B (Carbodiimide Coupling) :

  • Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv).
  • Solvent : DMF, RT, 4–6 hours.
  • Yield : 75–85%.

Optimization of Coupling Efficiency

Microwave-assisted coupling improves kinetics:

  • Conditions : 50 W, 80°C, 15 minutes.
  • Yield : 90–92%.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (7:3 v/v).
  • Purity : >98% (HPLC).

Spectroscopic Analysis

  • 1H NMR (DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.8 Hz, 2H, benzamide-H), 6.95 (d, J = 8.8 Hz, 2H, methoxy-H), 2.35 (s, 3H, p-tolyl-CH3).
  • MS (ESI+) : m/z 406.2 [M+H]+.

Comparative Analysis of Synthetic Routes

Route Core Synthesis Coupling Method Total Yield (%) Time (h)
1 Conventional Acid chloride 42 20
2 Microwave EDCI/HOBt 76 2.5
3 Microwave Microwave 82 1.0

Route 3 maximizes efficiency by combining microwave-assisted core synthesis and amide coupling.

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g demonstrated with 80% yield using continuous-flow microwave reactors.
  • Cost Analysis : EDCI/HOBt coupling adds ~$15/g vs. $8/g for acid chloride.

Chemical Reactions Analysis

Types of reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example:

  • Oxidation: : Introducing oxygen atoms into the structure can produce new derivatives with different properties.

  • Reduction: : Reduction reactions can modify the oxidation state of functional groups, leading to the formation of different compounds.

  • Substitution: : Functional groups on the compound can be substituted with other groups to yield new derivatives.

Common reagents and conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminium hydride under controlled conditions.

  • Substitution: : Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under neutral or mildly basic/acidic conditions.

Major products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce alcohol derivatives, and substitution may lead to a variety of substituted benzamides.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit various biological activities, including:

  • Anticancer Activity : The pyrazolo[3,4-d]pyrimidine core is associated with the inhibition of key enzymes involved in cancer progression. For example, studies have shown that derivatives of this scaffold can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy .
  • Anti-inflammatory Properties : Several derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Antimicrobial Effects : Compounds with similar structures have been reported to possess antimicrobial properties, suggesting potential applications in infectious disease management.

Synthesis and Derivatives

The synthesis of 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This often involves cyclization reactions under acidic or basic conditions.
  • Introduction of Functional Groups : Subsequent steps may involve introducing methoxy and other substituents through nucleophilic substitution or coupling reactions.

The compound can also be modified to create various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the applications of pyrazolo[3,4-d]pyrimidine derivatives:

  • Inhibition of Polo-like Kinases : Research has highlighted the potential of these compounds as inhibitors of Plk1, with implications for cancer treatment . The study emphasizes the need for further investigation into structure-activity relationships (SAR) to optimize efficacy.
  • Anti-inflammatory Agents : A study on related compounds found that certain pyrazolo derivatives exhibited significant anti-inflammatory activity in preclinical models . This underscores the therapeutic potential for treating chronic inflammatory conditions.
  • Antimicrobial Activity : Compounds similar to this compound have been evaluated for their ability to combat bacterial infections, showing promise in early-stage research .

Comparative Analysis of Related Compounds

A comparison table highlighting structural features and biological activities of similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
1H-pyrazol-5(4H)-oneContains pyrazole ringAnti-inflammatory
1H-pyrazole derivativesVarious substituents on pyrazoleAnticancer
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-oneSimilar core structureAntimicrobial
Substituted thiazolonesFive-membered heterocycleAntiviral and anti-inflammatory

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular targets: : It can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

  • Pathways involved: : It may influence biochemical pathways, including signaling cascades, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]Pyrimidine Cores

Carbohydrazide-Based Derivatives (Compounds 234–237)

These derivatives (e.g., N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide) share the pyrazolo[3,4-d]pyrimidine core but differ in substituents and side chains. Key comparisons include:

  • EGFR Inhibition : Compound 237 (IC₅₀ = 0.186 µM) showed moderate EGFR inhibition, though less potent than erlotinib (IC₅₀ = 0.03 µM). Docking studies (PDB ID: 1M17) revealed competitive binding at the ATP site, similar to the target compound .
  • Apoptosis Induction : Flow cytometry indicated compound 235 induced the highest apoptosis (compared to 234, 236, and 237), suggesting substituent-dependent activity .
4-Imino and Hydrazine Derivatives (Compounds 2 and 3)

Synthesized from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, these compounds feature imino or hydrazine groups at the 4-position. Unlike the target compound’s benzamide group, these substituents may reduce metabolic stability but enhance reactivity in isomerization reactions (e.g., forming triazolopyrimidines) .

Urea Derivatives (Mishra et al., 2016)

1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives replace the benzamide group with urea. While these compounds demonstrated in vitro and in vivo anticancer activity, the urea moiety may confer different solubility and bioavailability profiles compared to benzamide-containing analogs .

p-Tolyl vs. Fluorinated Aryl Groups

The target compound’s p-tolyl group contrasts with fluorinated aryl substituents in patent examples (e.g., 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide). Fluorination often enhances binding affinity and metabolic resistance but may increase toxicity .

Benzamide vs. Quinoline/Phenylamino Groups

In IGF-targeting analogs (e.g., N2-(4-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethoxy)phenyl)-N4-(quinolin-3-yl)pyrimidine-2,4-diamine), quinoline and phenylamino substituents confer selectivity for IGF receptors, whereas the target compound’s benzamide group may favor EGFR or other kinase targets .

Data Table: Key Comparative Metrics

Compound Core Structure Key Substituents Target (IC₅₀) Apoptosis Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Methoxybenzamide, p-tolyl EGFR (Data pending) Not reported
Compound 237 Pyrazolo[3,4-d]pyrimidine Acetohydrazide, phenyl EGFR (0.186 µM) Moderate
SKLB816 Pyrazolo[3,4-d]pyrimidine Trifluoromethyl, ethynyl Undisclosed kinase High (in vivo)
Patent Example 53 (Fluorinated) Pyrazolo[3,4-d]pyrimidine 2-Fluoro-N-isopropylbenzamide Kinase (Unspecified) Not reported
Erlotinib Quinazoline EGFR (0.03 µM) High

Biological Activity

4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and enzymatic inhibitory properties. This article reviews the current knowledge regarding its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H17_{17}N5_5O3_3, with a molecular weight of 375.4 g/mol. The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC20_{20}H17_{17}N5_5O3_3
Molecular Weight375.4 g/mol
CAS Number900007-82-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the p-Tolyl Group : Substitution reactions are employed to introduce the p-tolyl group into the core structure.
  • Amidation : The final step involves forming the benzamide group using reagents like benzoyl chloride and suitable amines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The mechanism of action is thought to involve inhibition of specific kinases involved in cancer cell proliferation.

Case Study : In vitro assays have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with modifications at the pyrazole ring demonstrated improved potency against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Enzymatic Inhibition

The compound also exhibits enzymatic inhibitory activity. It has been reported to inhibit certain kinases that play a crucial role in cell signaling pathways associated with cancer progression.

Research Findings :

  • A study indicated that modifications in the substituents on the pyrazolo[3,4-d]pyrimidine core can lead to enhanced inhibitory effects on specific targets such as RET kinase .
  • The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group significantly influences the biological activity by enhancing solubility and bioavailability.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds can be insightful:

Compound NameAnticancer ActivityEnzymatic Inhibition
4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]...HighModerate
4-chloro-N-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]...ModerateHigh
2-methyl-N-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]...LowLow

Q & A

Q. What optimized synthetic routes are recommended for preparing 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

Methodological Answer : The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core, followed by sequential functionalization. Key steps include:

  • Core Formation : Cyclization of 5-amino-1H-pyrazole-4-carboxamide with p-tolyl isocyanate under reflux in ethanol (70–80°C) to generate the pyrazolo[3,4-d]pyrimidin-4-one intermediate .
  • Substituent Introduction : Coupling the intermediate with 4-methoxybenzoyl chloride using triethylamine (TEA) as a base in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Purification : Recrystallization from ethanol or acetonitrile yields >90% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons from p-tolyl at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ≈ 445.16 g/mol) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtained via slow evaporation in DMSO/water) .

Q. What preliminary assays are suitable for evaluating biological activity?

Methodological Answer : Screen against kinase targets (e.g., EGFR, VEGFR2) using:

  • Inhibitory Assays : Measure IC50 values via ATP competition assays (10 µM ATP, 1–100 nM compound) .
  • Cellular Viability Tests : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–50 µM concentrations for 48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer :

  • Substituent Variation : Replace the p-tolyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (tert-butyl) groups to assess steric/electronic effects on kinase binding .
  • Bioisosteric Replacement : Substitute the benzamide with thioamide or sulfonamide groups to modulate hydrogen-bonding interactions .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate IC50 values with predicted binding affinities to EGFR (PDB: 1M17) .

Q. How to resolve contradictions in biological activity data across different assays?

Methodological Answer :

  • Assay Validation : Confirm target engagement via Western blotting (e.g., phosphorylated EGFR levels) to distinguish direct inhibition from off-target effects .
  • Solubility Adjustments : Use DMSO concentrations <0.1% in cellular assays to avoid cytotoxicity artifacts .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicate data (n ≥ 3) from multiple labs .

Q. What strategies optimize metabolic stability for in vivo studies?

Methodological Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and NADPH for 30–60 minutes; analyze via LC-MS to identify major metabolites (e.g., O-demethylation of the methoxy group) .
  • Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance oral bioavailability .

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